![molecular formula C8H11BrO2 B11888975 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B11888975.png)
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-1,4-dioxaspiro[45]dec-6-ene is an organic compound with the molecular formula C8H11BrO2 It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring and a bromine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene typically involves the bromination of 1,4-dioxaspiro[4.5]dec-6-ene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process generally involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,4-dioxaspiro[4.5]dec-6-ene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products include azido, thiocyano, or alkoxy derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: The major product is 1,4-dioxaspiro[4.5]dec-6-ene.
科学的研究の応用
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding .
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]dec-6-ene: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
8,8-Dimethyl-1,4-dioxaspiro[4.5]dec-6-ene: Contains additional methyl groups, altering its steric and electronic properties.
6-Bromo-1,4-dioxaspiro[4.5]decane: Similar structure but lacks the double bond, affecting its reactivity and applications.
Uniqueness
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene is unique due to the presence of both a bromine atom and a spiro-connected dioxane ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .
特性
分子式 |
C8H11BrO2 |
|---|---|
分子量 |
219.08 g/mol |
IUPAC名 |
8-bromo-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C8H11BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1,3,7H,2,4-6H2 |
InChIキー |
ARKANRZGGFJKOQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C=CC1Br)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


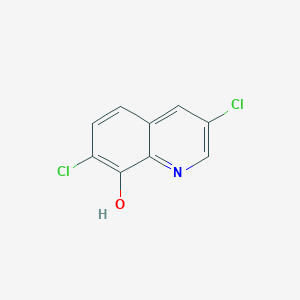


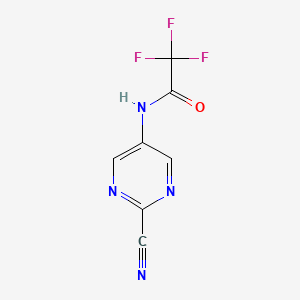

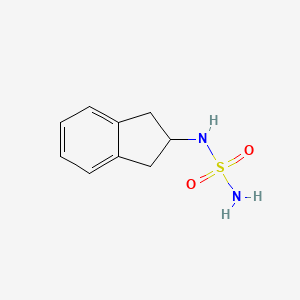
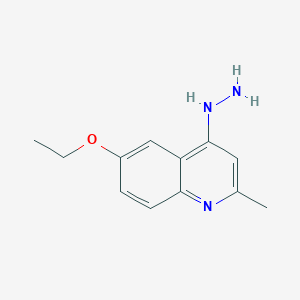
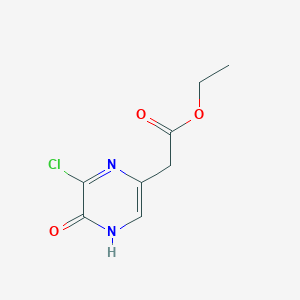
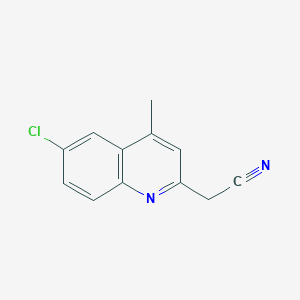

![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)



